Benzoic acid, 4-(5-phenyl-2-oxazolyl)-
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Overview
Description
Benzoic acid, 4-(5-phenyl-2-oxazolyl)-, also known as 2-(5-phenyl-2-oxazolyl)benzoic acid, is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a phenyl-substituted oxazole ring. It is typically found as a white to tan crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-phenyl-2-oxazolyl)- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-aminobenzoic acid, with a phenyl-substituted nitrile under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(5-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzoic acid, 4-(5-phenyl-2-oxazolyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyloxazol-2-yl)benzoic acid
- 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid
- 1,4-Bis(5-phenyloxazol-2-yl)benzene
Uniqueness
Benzoic acid, 4-(5-phenyl-2-oxazolyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
108783-73-9 |
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Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO3/c18-16(19)13-8-6-12(7-9-13)15-17-10-14(20-15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |
InChI Key |
PGOGNGOHXADTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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